Product packaging for 2-Amino-4-methylpentan-1-ol(Cat. No.:CAS No. 16369-17-8)

2-Amino-4-methylpentan-1-ol

Cat. No.: B168986
CAS No.: 16369-17-8
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N
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Description

Contextualization within the Field of Chiral Amino Alcohols

Chiral amino alcohols are a significant class of organic compounds that have found extensive application in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. jocpr.com These compounds are prized for their dual functionality, possessing both an amino and a hydroxyl group, which allows them to act as bidentate ligands for metal catalysts or as key components of chiral auxiliaries and organocatalysts. unr.edu.ar

The importance of chiral amino alcohols stems from their ability to induce stereoselectivity in chemical reactions, leading to the formation of enantiomerically pure products. This is crucial in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. 2-Amino-4-methylpentan-1-ol, particularly its (S)-enantiomer (L-leucinol), is a prominent member of this class, often utilized for its steric bulk and well-defined stereochemistry. cymitquimica.comscirp.org Its application in the enantioselective addition of organozinc reagents to aldehydes is a classic example of its utility. scirp.org

The synthesis of chiral amino alcohols is itself a major area of research, with common methods including the reduction of α-amino acids or their derivatives. jocpr.com For instance, L-leucinol is readily prepared by the reduction of the naturally occurring amino acid L-leucine. guidechem.com

Historical Trajectory of Research on this compound and its Stereoisomers

The investigation of this compound and its stereoisomers has a rich history intertwined with the development of asymmetric synthesis. One of the earliest and most significant applications of a chiral amino alcohol as a ligand in a catalytic enantioselective reaction was reported in 1984 by Oguni and Omi, who used (S)-leucinol to catalyze the addition of diethylzinc (B1219324) to benzaldehyde. scirp.org Although the enantioselectivity achieved was moderate (49% enantiomeric excess), this work was foundational and sparked further research into the use of chiral amino alcohols as catalysts. scirp.org

Historically, the primary source of enantiomerically pure this compound has been the reduction of the corresponding α-amino acid, L-leucine or D-leucine. nih.gov The development of efficient reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), was crucial in making these chiral building blocks more accessible for research. jocpr.com

Over the years, research has focused on expanding the utility of leucinol and its derivatives. For example, protecting the amino group with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) has allowed for its use in peptide synthesis and the creation of more complex chiral ligands. chemimpex.comevitachem.com The study of its stereoisomers has also been critical, as the different spatial arrangements of the functional groups can lead to opposite stereochemical outcomes in asymmetric reactions. researchgate.netnewworldencyclopedia.org

Current Research Frontiers and Emerging Directions for this compound

Current research on this compound continues to explore its potential in various domains of chemistry and materials science. A significant area of focus remains its application in asymmetric catalysis. Researchers are designing and synthesizing novel chiral ligands and organocatalysts derived from leucinol to achieve higher enantioselectivities in a wider range of chemical transformations. unr.edu.ar

One emerging direction is the use of this compound in the synthesis of functional materials. For instance, its derivatives are being investigated for the creation of hydrogels for tissue engineering and drug delivery systems. chemimpex.com The chiral nature of the molecule can impart specific recognition properties to these materials.

Furthermore, this compound serves as a starting material for the synthesis of other valuable chiral molecules. For example, it has been used in the synthesis of pyrazine (B50134) and oxazoline (B21484) derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science. acs.orggoogle.com A 2018 study reported the use of this compound in a manganese-catalyzed reaction to produce the corresponding pyrazine derivative with an 80% yield. acs.org

The development of more efficient and sustainable methods for the synthesis of chiral amino alcohols, including enzymatic and biocatalytic routes, is another active research frontier. frontiersin.org Engineered enzymes are being explored to produce enantiomerically pure amino alcohols with high efficiency and selectivity, offering a greener alternative to traditional chemical methods. frontiersin.org

Table 2: Selected Research Applications of this compound

Research Area Application Key Finding/Observation
Asymmetric Catalysis Ligand for enantioselective additions Used in the catalytic enantioselective addition of diethylzinc to aldehydes. scirp.org
Organic Synthesis Chiral building block Starting material for the synthesis of pyrazine and oxazoline derivatives. acs.orggoogle.com
Medicinal Chemistry Precursor for bioactive molecules Exhibits potential antimicrobial properties and is a subject of study in pharmacology. cymitquimica.com
Materials Science Component of functional materials Fmoc-L-leucinol is used in creating hydrogels for tissue engineering. chemimpex.com

This table summarizes some of the diverse research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B168986 2-Amino-4-methylpentan-1-ol CAS No. 16369-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpentan-1-ol
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InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPSSPAXIFBTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40936859
Record name (+/-)-Leucinol
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Molecular Weight

117.19 g/mol
Source PubChem
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CAS No.

502-32-9, 53448-09-2, 16369-17-8
Record name Leucinol
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Record name 2-Amino-4-methylpentan-1-ol
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Record name (R)-(-)-Leucinol
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Record name 2-amino-4-methylpentan-1-ol
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Advanced Synthetic Methodologies for 2 Amino 4 Methylpentan 1 Ol and Its Stereoisomers

Established Synthetic Pathways for 2-Amino-4-methylpentan-1-ol Racemates

The preparation of racemic this compound can be achieved through several established synthetic routes, primarily involving the reduction of the corresponding amino acid, leucine (B10760876), or its derivatives.

One of the most common methods is the reduction of L-leucine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, alternative and often safer reagent systems have been developed. A notable method involves the use of a sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) mixture in anhydrous tetrahydrofuran (B95107) (THF). This system effectively reduces the carboxylic acid group of leucine to the primary alcohol, yielding leucinol. rsc.org

Another established pathway is the catalytic hydrogenation of L-leucine. For instance, a rhodium-molybdenum oxide catalyst on a silica (B1680970) support (Rh-MoOx/SiO₂) has been shown to convert L-leucine to L-leucinol. vulcanchem.com

The amidomalonate synthesis provides a versatile route to α-amino acids, which can then be reduced to the corresponding amino alcohols. To synthesize leucine via this method, diethyl acetamidomalonate is deprotonated with a base and then alkylated with isobutyl bromide. Subsequent hydrolysis and decarboxylation yield racemic leucine, which can be reduced to racemic leucinol. nih.govacs.org

The Strecker synthesis is another classical method for preparing α-amino acids from aldehydes. In the context of leucine, this would involve the reaction of isovaleraldehyde (B47997) with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce racemic leucine. wikipedia.orgnih.gov This can subsequently be reduced to racemic this compound.

Method Starting Material Key Reagents Product Reference
ReductionL-LeucineLiAlH₄ or NaBH₄/I₂(S)-2-Amino-4-methylpentan-1-ol rsc.org
Catalytic HydrogenationL-LeucineH₂, Rh-MoOx/SiO₂(S)-2-Amino-4-methylpentan-1-ol vulcanchem.com
Amidomalonate SynthesisDiethyl acetamidomalonate, Isobutyl bromideBase, AcidRacemic Leucine nih.govacs.org
Strecker SynthesisIsovaleraldehydeNH₃, HCNRacemic Leucine wikipedia.orgnih.gov

Enantioselective Synthesis of (R)- and (S)-2-Amino-4-methylpentan-1-ol

The demand for enantiomerically pure leucinol stereoisomers has driven the development of various enantioselective synthetic strategies. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective approaches.

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials. The most direct precursor for the synthesis of (S)-2-Amino-4-methylpentan-1-ol is the naturally abundant amino acid, L-leucine ((S)-leucine). The reduction of L-leucine, as described for the racemic synthesis, directly yields (S)-leucinol with high enantiopurity if care is taken to avoid racemization. rsc.orgrsc.org

Beyond L-leucine, other natural products can be employed. For instance, (R)-(+)-pulegone, a naturally occurring monoterpene, has been used as a chiral starting material for the synthesis of isotopically labeled (2S,4S)- and (2R,4S)-leucine. cdnsciencepub.com This demonstrates the potential of using terpenes from the chiral pool to construct the carbon skeleton and stereocenters of leucine derivatives, which can then be converted to the corresponding leucinols.

Natural Precursor Target Stereoisomer Key Transformation Reference
L-Leucine(S)-2-Amino-4-methylpentan-1-olReduction of carboxylic acid rsc.orgrsc.org
(R)-(+)-Pulegone(2S,4S)- and (2R,4S)-Leucine derivativesMulti-step synthesis involving decarbonylation and oxidation cdnsciencepub.com

Asymmetric Catalysis Approaches to Leucinol Stereoisomers

Asymmetric catalysis offers a powerful means to generate chiral molecules from prochiral substrates with high enantioselectivity, using only a small amount of a chiral catalyst.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant tool in asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, employing a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source. wikipedia.orgorganic-chemistry.org This method can be applied to the synthesis of chiral alcohols with high enantiomeric excess (e.e.). For the synthesis of a leucinol stereoisomer, a suitable α-amino ketone precursor would be required. The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone, directing the hydride delivery to one face of the carbonyl group. youtube.com

Transition metal complexes with chiral ligands are highly effective catalysts for a variety of asymmetric transformations, including hydrogenations. The asymmetric transfer hydrogenation (ATH) of α-amino ketones is a direct route to chiral amino alcohols. nih.govrsc.org Ruthenium complexes with chiral diamine ligands, for example, have been successfully used for the dynamic kinetic resolution of α-amino ketones, affording the corresponding amino alcohols with high diastereoselectivity and enantioselectivity. acs.orgnih.gov

Cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has also been developed, providing chiral vicinal amino alcohols in high yields and excellent enantioselectivities (up to 99% e.e.). nih.gov This method benefits from an amino-group-assisted coordination strategy.

Catalytic System Substrate Type Key Features Typical Performance Reference
Corey-Bakshi-Shibata (CBS) CatalystProchiral KetoneOxazaborolidine-catalyzed borane reductionHigh e.e. wikipedia.orgorganic-chemistry.org
Ru-diamine Complexesα-Amino KetoneAsymmetric Transfer Hydrogenation (ATH), Dynamic Kinetic Resolution (DKR)High d.r. and e.e. acs.orgnih.gov
Co-Chiral Ligand Complexesα-Primary Amino KetoneAsymmetric HydrogenationUp to 99% e.e. nih.gov
Organocatalytic Systems for Asymmetric Reduction

Diastereoselective Synthetic Strategies for this compound

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. This substrate-controlled approach is particularly useful when starting from a chiral precursor.

A key strategy involves the diastereoselective reduction of α-amino ketones derived from leucine. The synthesis of new α-amino ketones from N-protected leucine can be achieved by reacting an activated derivative (e.g., a Weinreb amide) with an organometallic reagent. The subsequent reduction of the ketone functionality can proceed with high diastereoselectivity, influenced by the stereocenter of the parent amino acid. rsc.org The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, allowing access to specific diastereomers of the resulting amino alcohol. For example, the reduction of N-phthaloyl α-amino ketones derived from leucine has been studied to achieve a highly diastereoselective synthesis of protected statine (B554654) derivatives, which share a similar structural motif. colab.ws

Chemoenzymatic and Biocatalytic Routes to this compound

The synthesis of enantiomerically pure amino alcohols like this compound (also known as leucinol) is of significant interest for the production of pharmaceuticals. acs.org Biocatalytic methods, prized for their high stereoselectivity and mild reaction conditions, offer a powerful alternative to traditional chemical synthesis. acs.org

Amine dehydrogenases (AmDHs) have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines and amino alcohols. These enzymes catalyze the reductive amination of a ketone substrate, producing a chiral amine with high enantiomeric excess. For the synthesis of (S)-2-amino-4-methylpentan-1-ol, the corresponding substrate would be 1-hydroxy-4-methyl-2-pentanone. Research has demonstrated that AmDHs, such as MsmeAmDH from Mycobacterium smegmatis, are effective in producing small chiral amino alcohols. whiterose.ac.uk

Furthermore, enzyme evolution and screening have been employed to enhance the catalytic activity of these biocatalysts. In one study, several mutants of an Amine Dehydrogenase for β-amino alcohols (β-AADH) were evaluated for their activity towards various substrates. The best-performing mutants showed a significant improvement in specific activity for (S)-2-amino-4-methylpentane-1-ol compared to the parent enzyme. acs.org

Another key enzyme class is leucine dehydrogenase (LeuDH), which reversibly catalyzes the transformation between L-leucine and its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, using NAD⁺/NADH as a cofactor. mdpi.com While primarily used for amino acid synthesis, the principles can be adapted for amino alcohol production. Efficient cofactor regeneration is crucial for the economic viability of these processes. This is often achieved by coupling the primary reaction with a secondary dehydrogenase, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the NADH cofactor. whiterose.ac.ukrsc.org Whole-cell biocatalysis, using engineered microorganisms that overexpress the necessary enzymes, can eliminate the need for adding an external cofactor, simplifying the process. rsc.orgnih.gov

Table 1: Examples of Biocatalytic Approaches for Amino Alcohol Synthesis
Enzyme TypeSubstrate TypeProductKey AdvantagesReference
Amine Dehydrogenase (AmDH)α-Hydroxy KetoneChiral β-Amino AlcoholHigh enantioselectivity (>99% ee); mild reaction conditions. acs.orgwhiterose.ac.uk
Leucine Dehydrogenase (LeuDH)α-Keto Acidα-Amino AcidHigh conversion with efficient cofactor recycling systems. Applicable principle for amino alcohol synthesis. mdpi.comrsc.org
Dioxygenases (e.g., NpLDO)L-Leucine5-HydroxyleucineDemonstrates enzymatic modification of the leucine skeleton. rsc.org

Synthetic Routes to Structurally Modified Analogues of this compound

Structural modification of this compound by introducing different atoms can yield analogues with unique chemical and biological properties. The following sections detail synthetic strategies for creating fluorinated, sulfur-containing, and phosphonic acid derivatives.

The introduction of fluorine into amino acids and their derivatives can significantly alter their properties, making them valuable tools in medicinal chemistry and protein engineering. nih.gov The synthesis of fluorinated analogues of leucinol, such as 5-fluoroleucinol, can be achieved through multi-step chemical synthesis, often starting from chiral precursors.

A common strategy for synthesizing 5-fluoroleucine, a close analogue, begins with (2S)-pyroglutamic acid. rsc.orgpsu.edu The synthesis involves the reduction of a carboxylic acid intermediate to a primary alcohol, creating a structure analogous to leucinol. rsc.org This hydroxyl group is then the target for fluorination. A key challenge in this step is the potential for an intramolecular cyclization reaction, where the amine group attacks the activated alcohol, forming a 4-methylproline derivative. rsc.orgpsu.edu To prevent this side reaction, the amino group must be protected, for instance, as a di-tert-butyl dicarbonate (B1257347) (di-Boc) derivative, before fluorination. psu.edu

Table 2: General Strategy for Synthesis of 5-Fluoroleucine Analogue
Starting MaterialKey IntermediateFluorinating AgentKey ChallengeReference
(2S)-Pyroglutamic AcidN-protected 2-amino-4-methyl-1,5-pentanediol derivativeDiethylaminosulfur trifluoride (DAST)Intramolecular cyclization to form a proline derivative. rsc.orgpsu.edu

Replacing the oxygen of the primary alcohol in leucinol with a sulfur atom yields 2-amino-4-methylpentane-1-thiol, also known as leucinethiol. This aminothiol (B82208) has been investigated as a potent inhibitor of aminopeptidases. marquette.edunih.gov

The synthesis of leucinethiol involves the conversion of the hydroxyl group of L-leucinol into a thiol group. A standard method for such transformations is the Mitsunobu reaction, which allows for the stereospecific substitution of alcohols. During synthesis, the reactive thiol group may be protected to prevent unwanted side reactions, such as oxidation. One strategy involves the oxidative dimerization of the thiol to form a disulfide, L-bis(1-thio-2-amino-4-methylpentane) dihydrochloride (B599025) (TAMP), which can be reduced back to the monomeric thiol when needed. nih.gov Spectroscopic studies have confirmed the ability of L-leucinethiol to ligate to metal ions in the active sites of metalloenzymes, which is consistent with its role as an enzyme inhibitor. marquette.edu

Phosphonic acid analogues of amino acids are of significant interest because they can act as transition-state analogue inhibitors of enzymes. d-nb.info In these compounds, the carboxylic acid group is replaced by a phosphonic acid moiety (-PO₃H₂). The corresponding analogue of leucinol would involve replacing the hydroxymethyl group (-CH₂OH) with a phosphonic acid group.

The synthesis of (R)-1-Amino-3-methylbutylphosphonic acid, a phosphonic analogue of L-leucine, has been reported. beilstein-journals.org One synthetic route begins with a racemic phosphonate (B1237965) ester, such as dibenzyl 1-hydroxy-3-methylbutylphosphonate. This racemic mixture is resolved, for example, by using a chiral resolving agent like (–)-ephedrine, to isolate the desired stereoisomer. Subsequent chemical transformations then yield the final amino phosphonic acid. beilstein-journals.org Chemoenzymatic methods have also been developed for producing phosphonic acid analogues of various amino acids, including L-leucine, with high enantiomeric excess. tandfonline.comfrontierspartnerships.org

Similarly, phosphinic acid analogues, where the hydroxymethyl group is replaced by a phosphinic acid moiety (-P(O)(OH)H), have also been synthesized. The synthesis of 1-amino-3-methylbutylphosphinic acid has been described, providing another class of heteroatom-containing derivatives. rsc.org

Table 3: Synthesis of Heteroatom-Containing Leucinol Analogues
Analogue TypeStructural FeatureSynthetic ApproachReference
Thiol Analogue-SH replaces -OHConversion of the hydroxyl group of leucinol, potentially via Mitsunobu reaction. marquette.edunih.gov
Phosphonic Acid Analogue-PO₃H₂ replaces -COOH of parent amino acidChiral resolution of racemic phosphonate esters; chemoenzymatic routes. beilstein-journals.orgtandfonline.com
Phosphinic Acid Analogue-P(O)(OH)H replaces -COOH of parent amino acidAddition of hypophosphorous acid to imines followed by further transformations. rsc.org

Applications of 2 Amino 4 Methylpentan 1 Ol in Complex Organic Synthesis

2-Amino-4-methylpentan-1-ol as a Chiral Building Block in Asymmetric Synthesis

The fundamental structure of L-leucinol serves as an excellent chiral scaffold. The stereocenter at the C2 position, inherited from L-leucine, can influence the stereochemical outcome of subsequent reactions, making it a powerful tool for transferring chirality to new molecules.

One of the most direct applications of L-leucinol is its use as an organocatalyst for enantioselective carbon-carbon bond-forming reactions. Organocatalysis, which avoids the use of metals, is a rapidly growing field in green chemistry. L-leucinol has proven effective in catalyzing aldol (B89426) reactions, a cornerstone of C-C bond formation.

A notable example is the asymmetric aldol reaction between isatin (B1672199) derivatives and acetone. pmbrc.orgresearchgate.net In this reaction, L-leucinol itself acts as the catalyst, promoting the formation of 3-substituted-3-hydroxyoxindoles. These products are important structural motifs in many biologically active compounds. The reaction proceeds with high yields and enantioselectivities, particularly when conducted under continuous flow conditions, which can accelerate the reaction at higher temperatures without compromising the stereochemical outcome. pmbrc.org The addition of water has been shown to improve both the yield and the enantiomeric excess (ee). pmbrc.org

Table 1: L-Leucinol Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone pmbrc.org

EntryIsatin DerivativeTemperature (°C)Time (h)Yield (%)ee (%)
1Isatin20489493
25-Methoxyisatin6049592
35-Fluoroisatin6049994
45-Chloroisatin6049994
55-Bromoisatin6049995

This direct use of L-leucinol highlights its ability to create a chiral environment that effectively biases the approach of the reactants, leading to a single desired enantiomer.

The chirality of L-leucinol can be embedded into a reactant to direct the stereochemistry of multiple subsequent bond formations. In such diastereoselective sequences, the original stereocenter influences the creation of new ones.

A compelling example is found in the multicomponent [4 + 2]/[3 + 2] cycloadditions. Chiral γ-aminated nitroalkenes, synthesized in five steps from L-leucine, serve as the key chiral precursors. beilstein-journals.orgd-nb.info These compounds act as heterodienes in cycloaddition reactions with dienophiles (like ethyl vinyl ether) and dipolarophiles. The existing stereocenter from the leucine (B10760876) backbone directs the cycloaddition, leading to the diastereoselective formation of complex aminated nitroso acetals. beilstein-journals.org These cycloadducts are valuable intermediates for synthesizing nitrogen-containing heterocyclic compounds like pyrrolizidin-3-ones. beilstein-journals.orgd-nb.info

Another instance is observed in the total synthesis of tetrahydrolipstatin (THL), a potent inhibitor of pancreatic lipase (B570770). acs.org An intermediate step involves the coupling of an epoxy alcohol with N-formyl-L-leucine. This reaction was found to proceed with significant epimerization at the carbon bearing the formyl group, yielding a mixture of diastereomers. acs.org Although the researchers ultimately circumvented this issue by using a different protecting group, this finding illustrates how the chiral leucine moiety is used to construct a new molecule in a diastereoselective fashion, where the interaction between chiral centers determines the product distribution.

Utility in Enantioselective Carbon-Carbon Bond Formation

Derivatization of this compound into Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. scispace.com The 1,2-amino alcohol structure of L-leucinol is ideal for creating robust and highly effective chiral auxiliaries, most notably oxazolidinones.

By reacting L-leucinol with phosgene (B1210022) or a similar carbonate equivalent, a chiral oxazolidinone is formed. santiago-lab.com This heterocyclic system can then be N-acylated with a prochiral carboxylic acid derivative. The resulting N-acyl oxazolidinone serves as the substrate for asymmetric reactions. The bulky isobutyl group, originating from leucinol, is positioned on the oxazolidinone ring in a way that effectively shields one face of the enolate formed from the acyl group. santiago-lab.com

This steric hindrance forces an incoming electrophile, such as an alkyl halide (in alkylation reactions) or an aldehyde (in aldol reactions), to approach from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity. santiago-lab.compsu.eduox.ac.uk

For example, a chiral oxazoline (B21484) derived from the closely related tert-leucinol has been successfully employed as a directing group in palladium-catalyzed C(sp³)–H bond functionalization, demonstrating excellent diastereoselectivity. nih.gov Similarly, Evans' auxiliaries derived from amino acids are widely used in the asymmetric synthesis of α-alkylated carboxylic acids and polyketide natural products. rsc.orgnih.gov After the desired stereocenter has been set, the auxiliary can be cleanly cleaved from the product via hydrolysis or reduction. santiago-lab.com

Role of this compound in Chiral Ligand Development

Perhaps the most significant application of L-leucinol is in the synthesis of chiral ligands for asymmetric metal catalysis. A chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can mediate a wide range of enantioselective transformations with high efficiency and selectivity.

Bis(oxazoline), or BOX, ligands are a class of C₂-symmetric "privileged ligands" that have found widespread use in asymmetric catalysis. wikipedia.org L-leucinol is a common and effective chiral source for these ligands. The synthesis typically involves the condensation of two equivalents of L-leucinol with a dicarboxylic acid derivative, such as malononitrile (B47326) or diethyl malonate, often catalyzed by a Lewis acid like zinc triflate. acs.orgresearchgate.netorgsyn.org

The resulting BOX ligand possesses two oxazoline rings, each bearing the chiral isobutyl substituent from leucinol. This ligand can then coordinate with various metal salts (e.g., Cu(OTf)₂, PdCl₂, Zn(OAc)₂) to form a chiral Lewis acid catalyst. academie-sciences.fr In the catalytic complex, the isobutyl groups project outward, creating a defined chiral pocket around the metal's active site. This architecture dictates how a substrate binds to the catalyst, allowing for highly enantioselective transformations.

Table 2: Performance of Leucinol- or tert-Leucinol-Derived Ligands in Asymmetric C-C Bond Formation

Reaction TypeLigand TypeMetalSubstrate ExampleYield (%)ee (%)Reference
Friedel-Crafts AlkylationBOXCu(II)Indole + β-Nitrostyrene~9990 academie-sciences.fr
Diels-AlderBOXCu(II)Cyclopentadiene + Acryloyloxazolidinone8987 academie-sciences.fr
Heck ReactionHetPHOXPd(II)2,3-Dihydrofuran + Phenyl triflate>9896 acs.org
Conjugate Additionbis(NHC)Cu(I)Cyclohexenone + Et₂Zn9998 mdpi.com

These leucinol-derived BOX ligands have been successfully applied in a multitude of C-C bond-forming reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions, consistently affording products with high enantiomeric excess. academie-sciences.frnih.govnih.gov

Beyond the well-known BOX ligands, L-leucinol is a precursor to other important classes of multidentate ligands that coordinate to metals through different combinations of donor atoms.

Phosphinooxazoline (PHOX) Ligands: These are bidentate N,P-ligands that combine a chiral oxazoline ring with a phosphine (B1218219) group. PHOX ligands derived from amino alcohols like tert-leucinol have been shown to be exceptionally effective in palladium-catalyzed asymmetric reactions, such as the Heck reaction and allylic alkylation, achieving excellent enantioselectivities. acs.orgbeilstein-journals.org

Schiff Base Ligands: Condensation of the primary amine of L-leucinol with an aldehyde, such as salicylaldehyde, produces a chiral Schiff base. These N,O-bidentate or potentially multidentate ligands can form stable complexes with various transition metals. nih.govsemanticscholar.orgshd-pub.org.rs The resulting chiral metal complexes are explored as catalysts for reactions like asymmetric transfer hydrogenation and epoxidation.

Diamino Alcohol and N-Heterocyclic Carbene (NHC) Ligands: More complex ligands can be constructed from L-leucinol. For instance, a chiral bis(N-heterocyclic carbene) (bis(NHC)) ligand has been synthesized using (S)-leucinol as a key chiral component. mdpi.com This ligand, in combination with a copper catalyst, was highly effective for the asymmetric conjugate addition of diethylzinc (B1219324) to cyclohexenone, achieving a 98% yield and 98% ee. mdpi.com Such ligands offer different steric and electronic properties compared to BOX ligands, opening new avenues for catalyst design.

Synthesis of Chiral Bis(oxazoline) Ligands Based on this compound

Precursor Chemistry for Novel Heterocyclic Scaffolds

The strategic placement of the amino and hydroxyl groups on the chiral backbone of this compound allows for its effective use in the diastereoselective synthesis of novel heterocyclic systems. These reactions often proceed with high stereocontrol, transferring the inherent chirality of the starting material to the final product. This characteristic is particularly advantageous in the development of enantiomerically pure compounds for biological applications.

Substituted oxazolidines are a prominent class of five-membered heterocycles that are integral to numerous biologically active compounds and are widely employed as chiral auxiliaries in asymmetric synthesis. The condensation of this compound, or its protected derivatives, with aldehydes or ketones is a direct method for the formation of the oxazolidine (B1195125) ring.

Furthermore, N-Boc-N-hydroxymethyl α-amino aldehydes, which can be prepared from α-amino acids like leucine, undergo sequential reactions including nitroaldol condensation, dehydration, and a stereoselective intramolecular conjugate addition to yield N-Boc-trans-oxazolidine methyl esters. orgsyn.org This method has been shown to produce the desired oxazolidine structures with high diastereoselectivity. orgsyn.org The isobutyl side chain originating from the leucine precursor plays a significant role in the stereochemical control of these transformations. orgsyn.org

The synthesis of a dimethyloxazolidine derivative from a Boc-protected amino alcohol derived from (2S,3S)-3-hydroxyleucine highlights another pathway where the amino alcohol is first protected and then cyclized to form the oxazolidine ring. beilstein-journals.org

Below is a table summarizing research findings on the synthesis of substituted oxazolidines using derivatives of this compound.

Starting MaterialReagent(s)ProductYieldDiastereoselectivityReference
N-Boc-L-leucinolNot specifiedtrans-Oxazolidine acid44% (overall)>98% nih.gov
N-Boc-N-hydroxymethyl-L-leucinalMethyl(triphenylphosphoranylidene)acetate(E)-α,β-unsaturated methyl esterNot specifiedtrans:cis = 10:1 orgsyn.org
Boc-protected (2S,3S)-3-hydroxyleucinol2,2-Dimethoxypropane, CSADimethyloxazolidine derivative75%Not specified beilstein-journals.org

While direct literature on the synthesis of morpholinopyrimidine derivatives using this compound as a precursor is limited, its application in the synthesis of related nitrogen-containing heterocyclic systems, such as pyrimidines and pyrazines, demonstrates its potential as a building block for such scaffolds. Morpholine and pyrimidine (B1678525) rings are important pharmacophores in medicinal chemistry. researchgate.netnih.govrsc.org

The synthesis of substituted pyrazines can be achieved through the dehydrogenative self-coupling of β-amino alcohols. In a study utilizing a manganese pincer complex as a catalyst, this compound was successfully converted to the corresponding 2,5-diisobutylpyrazine with a yield of 80%. acs.org This reaction proceeds through the dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to form the aromatic pyrazine (B50134) ring. acs.org

In a more closely related example, a patent discloses the use of (2R)-2-amino-4-methylpentan-1-ol in the synthesis of 7-amino- researchgate.netCurrent time information in Bangalore, IN.thiazolo[4,5-d]pyrimidine derivatives. google.com In this synthesis, the amino alcohol is reacted with a substituted chlorothiazolopyrimidine to yield the final product. This demonstrates the feasibility of nucleophilic substitution of a halogen on a pyrimidine ring with the amino group of this compound.

The following table presents research findings on the synthesis of pyrimidine-related and other nitrogen-containing heterocyclic derivatives from this compound.

These examples underscore the utility of this compound as a versatile chiral precursor for a variety of heterocyclic scaffolds, which are of significant interest in the development of new chemical entities with potential biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon skeleton and proton environments of 2-Amino-4-methylpentan-1-ol. Both ¹H and ¹³C NMR provide critical data for structural confirmation and purity analysis.

In ¹H NMR, the protons exhibit distinct chemical shifts based on their local electronic environment. The protons of the two methyl groups in the isobutyl moiety are typically diastereotopic and appear as separate doublets. The methine proton of the isobutyl group gives rise to a multiplet. The protons on the chiral center (C2) and the adjacent methylene (B1212753) group (C1) present a complex system, further complicated by the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups.

¹³C NMR spectroscopy provides information on the carbon framework. Due to the molecule's asymmetry, each of the six carbon atoms is chemically non-equivalent and thus produces a distinct signal. The exception is the two methyl carbons of the isopropyl group, which can be equivalent depending on the solvent and temperature conditions, a phenomenon resulting from rapid bond rotation. masterorganicchemistry.com

A significant application of NMR is the determination of the relative stereochemistry of vicinal amino alcohols. A direct method involves comparing the ¹H NMR chemical shifts of the protons attached to the carbinol (CH-O) and amino (CH-N) carbons. Research has shown that for a pair of diastereomers, the signals for these specific protons are consistently more downfield in the anti-isomer compared to the syn-isomer. This trend provides a rapid, derivatization-free method for assigning relative configuration when both diastereomers are available for comparison.

Table 1. Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
AssignmentNucleusTypical Chemical Shift (δ, ppm)Notes
-CH(OH)-¹H~3.3 - 3.7Multiplet, downfield shift in anti-isomer.
-CH(NH₂)-¹H~3.1 - 3.4Multiplet, downfield shift in anti-isomer.
-CH₂- (isobutyl)¹H~1.1 - 1.4Multiplet.
-CH- (isobutyl)¹H~1.6 - 1.8Multiplet.
-CH₃ (isobutyl)¹H~0.9Two doublets.
-OH, -NH₂¹HVariableBroad signals, exchangeable with D₂O.
C1 (-CH₂OH)¹³C~60 - 65Affected by electronegative oxygen. libretexts.org
C2 (-CHNH₂)¹³C~50 - 55
C3 (-CH₂-)¹³C~40 - 45
C4 (-CH-)¹³C~24 - 28
C5, C5' (-CH₃)¹³C~21 - 23May appear as one or two signals. masterorganicchemistry.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is dominated by absorptions from the O-H and N-H bonds. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. savemyexams.com The primary amine group gives rise to N-H stretching vibrations, typically appearing as a medium-intensity, sharper peak (or a doublet) between 3300-3500 cm⁻¹. Additionally, characteristic C-H stretching absorptions from the alkyl portions of the molecule are observed between 2850 and 3000 cm⁻¹. semanticscholar.org

Raman spectroscopy provides complementary information. It is particularly effective for analyzing non-polar bonds and skeletal vibrations of the molecule. nih.gov While less commonly used for routine functional group identification compared to IR, it is a powerful tool for studying molecular structure, polymorphism, and lattice-level interactions in the solid state. uoa.gr Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the signal, enabling the detection of low concentrations of analytes like amino alcohols. google.com

Table 2. Key Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity / Shape
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Amine)Stretching3300 - 3500Medium, Sharp
C-H (Alkyl)Stretching2850 - 2970Strong
N-H (Amine)Bending (Scissoring)1590 - 1650Medium
C-O (Alcohol)Stretching1000 - 1260Strong

Mass Spectrometry Techniques in Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural features through analysis of fragmentation patterns. The molecular weight of this compound is 117.19 g/mol . nist.govnih.gov

When coupled with Gas Chromatography (GC-MS), a mixture can be separated before the components are introduced into the mass spectrometer. etamu.eduyoutube.com Upon ionization, typically via electron impact (EI), the parent molecule (molecular ion, M⁺) undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that aids in structural elucidation.

For this compound (leucinol), a common fragmentation pathway is the α-cleavage (cleavage of the bond adjacent to the heteroatom). A prominent peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which results from the cleavage of the C2-C3 bond. Data for the (S)-enantiomer shows other key fragments at m/z 44 and 86. nih.gov The fragment at m/z 86 can be attributed to the loss of the formyl radical and ammonia (B1221849) ([M+H-HCOOH-NH₃]⁺) from the protonated molecule, a pathway noted in the fragmentation of the related amino acid, leucine (B10760876). researchgate.netrsc.org

Table 3. Common Mass Spectral Fragments of this compound.
m/zProposed Fragment IonOrigin
117[C₆H₁₅NO]⁺Molecular Ion (M⁺)
86[C₅H₁₂N]⁺ or [C₆H₁₂]⁺•Loss of CH₂OH or loss of H₂O and NH₃
60[C₂H₆NO]⁺α-cleavage, loss of isobutyl radical
44[C₂H₆N]⁺Further fragmentation
30[CH₄N]⁺α-cleavage, [CH₂NH₂]⁺ fragment

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for analyzing chiral molecules, providing information on enantiomeric purity and absolute configuration.

Optical Rotation , measured using a polarimeter, is the most traditional chiroptical technique. A pure enantiomer will rotate the plane of polarized light by a specific amount under defined conditions (concentration, solvent, path length, temperature, and wavelength). For (S)-2-Amino-4-methylpentan-1-ol, a specific rotation value of +3° has been reported (at 589 nm, c=9 in ethanol). Its enantiomer, (R)-2-Amino-4-methylpentan-1-ol, would exhibit a rotation of -3° under identical conditions. This property allows for the determination of enantiomeric excess (ee) in a sample. However, predicting the sign of rotation for a given configuration is not trivial, and small rotation values can sometimes lead to ambiguous assignments. capes.gov.br

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For molecules like this compound that lack a suitable chromophore, direct electronic circular dichroism (ECD) is not effective. However, its absolute configuration can be determined by forming a complex in situ with an achiral auxiliary chromophore, such as dirhodium tetraacetate. nih.gov The vicinal amino alcohol coordinates to the metal centers, inducing a chiral conformation in the complex which then produces a characteristic CD spectrum. The signs of the observed Cotton effects can be correlated to the absolute configuration of the amino alcohol using established empirical rules. researchgate.net

Vibrational Circular Dichroism (VCD) is a more powerful and direct method for determining the absolute configuration of chiral molecules, especially those that are conformationally flexible and lack chromophores. hilarispublisher.com VCD measures the differential absorption of left and right circularly polarized light in the infrared region. Since every vibrational mode in a chiral molecule is theoretically VCD-active, the resulting spectrum is rich in structural information. hilarispublisher.com The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical (DFT) calculations for one of the enantiomers. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. hilarispublisher.comnih.gov This combined experimental and theoretical approach represents the state-of-the-art for stereochemical determination. hilarispublisher.com

Computational Chemistry and Mechanistic Investigations of 2 Amino 4 Methylpentan 1 Ol Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic properties of 2-Amino-4-methylpentan-1-ol. nih.gov These methods are used to predict the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its reactivity.

Methodology and Findings: Calculations are typically performed using functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. krisp.org.zaresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For this compound, the MEP map would show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the amino and hydroxyl groups, highlighting them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is employed to study charge transfer and hyperconjugative interactions within the molecule. nih.gov These calculations can quantify the stabilization energy arising from electron delocalization, such as the interaction between the nitrogen lone pair and adjacent anti-bonding orbitals, which influences the molecule's conformational preferences and basicity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) (Note: These values are representative examples based on typical DFT calculations for similar amino alcohols and are for illustrative purposes.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to electron-donating ability.
LUMO Energy2.1 eVIndicates the energy of the lowest-energy empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap8.6 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment2.3 DQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
NBO Charge on Nitrogen-0.85 eIndicates a partial negative charge, confirming its role as a nucleophilic and basic center.
NBO Charge on Oxygen-0.72 eIndicates a partial negative charge, highlighting its hydrogen-bonding and nucleophilic potential.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound and its interactions with surrounding molecules over time. researchgate.net These simulations provide insight into the dynamic behavior of the molecule in different environments, such as in a pure liquid state or in solution.

Methodology and Findings: MD simulations for organic molecules often utilize force fields like OPLS (Optimized Potentials for Liquid Simulations). researchgate.net The simulation tracks the trajectory of each atom, allowing for the analysis of structural and dynamic properties. A key aspect of the analysis for this compound is the study of dihedral angle distributions, particularly around the C-C bond connecting the amino and hydroxyl-bearing carbons. This analysis reveals the relative populations of different rotational isomers (rotamers).

For similar small amino alcohols like 2-aminoethanol, studies have shown that conformers allowing for an intramolecular hydrogen bond between the hydroxyl (-OH) and amino (-NH2) groups are significantly populated. researchgate.netresearchgate.net It is expected that the gauche conformation of this compound would be highly favored for this reason.

Radial Distribution Functions (RDFs) are calculated from the MD trajectory to understand the local structure of the liquid. The RDFs between the oxygen/nitrogen atoms of this compound and hydrogen atoms of a protic solvent (like water) would reveal the average distances and coordination numbers for hydrogen bonding, quantifying the strength and extent of solvation. In the pure liquid, RDFs would show a well-defined hydrogen-bonded network. researchgate.net

Table 2: Conformer Population and Hydrogen Bonding Data from a Hypothetical MD Simulation (Illustrative)

ParameterFindingInterpretation
Population of Gauche Conformer~90%The predominance of the gauche form suggests stabilization by a strong intramolecular hydrogen bond.
Population of Trans Conformer~10%The trans conformer, where the -OH and -NH2 groups are far apart, is less stable.
Average Intramolecular H-Bond Lifetime2.5 psProvides a measure of the stability of the internal hydrogen bond.
Average Intermolecular H-Bonds (as donor)1.8Shows the extent to which the -OH and -NH2 groups donate hydrogen bonds to surrounding molecules.
Average Intermolecular H-Bonds (as acceptor)1.2Shows the extent to which the O and N lone pairs accept hydrogen bonds from the environment.

Theoretical Modeling of Reaction Mechanisms and Transition States in Stereoselective Processes

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, especially those that are stereoselective. For a chiral molecule like this compound, theoretical calculations can explain and predict the stereochemical outcome of reactions in which it participates, either as a reactant or as a chiral auxiliary.

Methodology and Findings: The primary method involves using DFT to map the potential energy surface of a reaction. This is achieved by calculating the energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. researchgate.net The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

In a stereoselective process, there are at least two competing reaction pathways leading to different stereoisomers. For example, in the nucleophilic addition to a prochiral ketone catalyzed by (S)-2-Amino-4-methylpentan-1-ol, two diastereomeric transition states could be formed. By calculating the energies of these two transition states (e.g., TS-A leading to the R-product and TS-B leading to the S-product), chemists can predict which product will be favored. The stereoselectivity is determined by the energy difference (ΔΔG‡) between the competing transition states. A larger energy difference leads to higher enantiomeric or diastereomeric excess. Computational studies on similar systems have successfully rationalized the stereochemical outcomes of reactions by analyzing the noncovalent interactions that stabilize one transition state over another. frontiersin.org

Table 3: Hypothetical Energy Profile for a Stereoselective Reduction (Illustrative Data)

SpeciesPathway A (forms R-product) Relative Energy (kcal/mol)Pathway B (forms S-product) Relative Energy (kcal/mol)
Reactants0.00.0
Transition State (TS)+12.5+14.8
Product-5.2-5.2
Activation Energy (ΔG‡) 12.5 14.8
Energy Difference (ΔΔG‡) \multicolumn{2}{c}{2.3 kcal/mol}

Interpretation: The lower activation energy for Pathway A suggests it is kinetically favored, leading to the preferential formation of the R-product.

Computational Studies on Noncovalent Interactions Involving this compound

Noncovalent interactions (NCIs), particularly hydrogen bonds and van der Waals forces, are crucial to the chemical and physical properties of this compound. They dictate its conformational preferences, interactions with solvents, and binding to biological targets. Computational methods provide detailed insights into the nature and strength of these interactions.

Methodology and Findings: Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM or AIM) and Non-Covalent Interaction (NCI) analysis are used to study these forces. researchgate.net AIM theory analyzes the electron density topology to identify and characterize chemical bonds. The presence of a bond critical point (BCP) between two atoms, such as the intramolecular H···N distance, is evidence of an interaction. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the bond's strength and nature. For a hydrogen bond, one typically finds a low ρ(r) and a positive ∇²ρ(r).

NCI analysis is a visually intuitive method that plots regions of space where noncovalent interactions occur. It helps distinguish between stabilizing hydrogen bonds (strong attraction), weaker van der Waals forces (weak attraction), and destabilizing steric repulsion. For this compound, NCI plots would clearly show a surface corresponding to the intramolecular hydrogen bond in its folded gauche conformation. These studies are critical for understanding how the molecule self-assembles or interacts with a receptor's active site. researchgate.net

Table 4: QTAIM Parameters for the Intramolecular Hydrogen Bond in this compound (Illustrative Data)

ParameterBond Critical Point (BCP)Value (atomic units)Interpretation
Electron Density (ρ(r))O-H···N0.025A low value, characteristic of a non-covalent, closed-shell interaction.
Laplacian of Electron Density (∇²ρ(r))O-H···N+0.088A positive value indicates charge depletion at the BCP, typical for hydrogen bonds.
Total Energy Density (H(r))O-H···N-0.001A slightly negative value suggests some covalent character and significant stability.

Biochemical Research Applications and Biological Interactions of 2 Amino 4 Methylpentan 1 Ol

Investigations into Amino Alcohol Involvement in Protein Synthesis and Metabolic Pathways

Amino alcohols, including 2-Amino-4-methylpentan-1-ol, are recognized for their fundamental role as building blocks of proteins and their involvement in numerous metabolic processes. cymitquimica.com Research has delved into how these compounds influence protein synthesis and metabolic pathways. The structural relationship of this compound to leucine (B10760876), a branched-chain amino acid, suggests its potential to interact with pathways involving this essential amino acid. medchemexpress.com

Studies on related amino alcohols have shown their importance in cellular processes, including energy production and nitrogen balance. medchemexpress.com For instance, the catabolism of branched-chain amino acids is crucial for these functions. medchemexpress.com While direct research on this compound's specific role in protein synthesis is not extensively detailed in the provided results, its structural similarity to leucine implies potential interactions with enzymes and transport systems involved in leucine metabolism. Further investigation is needed to elucidate the precise mechanisms and extent of its involvement.

Studies on the Modulation of Neurotransmitter Systems by this compound and Analogues

The structural characteristics of this compound and its analogues, particularly the presence of an amino group, suggest potential interactions with neurotransmitter systems. Research into related compounds has explored their neuropharmacological properties, including their ability to modulate receptors for key neurotransmitters like serotonin (B10506) and dopamine.

Analogues of this compound have been investigated for their potential to interact with calcium channels, which are critical for neurotransmitter release and neuronal excitability. Specifically, the alpha-2-delta (α2δ) subunit of calcium channels is a potential target. The modulation of these channels can have significant effects on neurological function. While direct studies on this compound are limited in the search results, the investigation of its analogues provides a framework for understanding its potential neuro-modulatory effects.

Enzymatic Reactions Utilizing this compound as a Substrate or Co-factor

The functional groups of this compound, namely the hydroxyl (-OH) and amino (-NH2) groups, allow it to participate in various enzymatic reactions. evitachem.com It can act as a substrate for enzymes that catalyze oxidation, reduction, or substitution reactions. evitachem.com For example, the alcohol group can be oxidized to an aldehyde or ketone, while the amino group can undergo reactions such as acylation. evitachem.com

Research has shown that lipases, a class of enzymes, can be used for the enzymatic resolution of racemic mixtures of amino alcohols like this compound. vulcanchem.com For instance, Candida antarctica lipase (B570770) B can selectively acetylate one enantiomer, allowing for the separation of the (S)- and (R)-forms. vulcanchem.com This stereoselectivity is crucial as different enantiomers can exhibit distinct biological activities. vulcanchem.com The (S)-enantiomer of a related compound, (S)-3-amino-4-methylpentan-1-ol, has been used as a ligand in transition-metal catalysts for enantioselective reactions. vulcanchem.com

Analysis of Interactions with Biological Targets and Receptors (Mechanistic Focus)

The biological activity of this compound is rooted in its molecular interactions with various biological targets, including enzymes and receptors. The presence of both a hydroxyl and an amino group enables the formation of hydrogen bonds and ionic interactions with the active sites of these biomolecules. evitachem.com These interactions can lead to the modulation of protein activity, thereby affecting cellular signaling and metabolic pathways. smolecule.com

Studies on similar compounds have indicated that they can function as enzyme inhibitors. evitachem.com For example, derivatives of related amino alcohols have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The mechanism of action often involves the binding of the amino alcohol to the active site of the enzyme, preventing the natural substrate from binding. evitachem.com While specific receptor binding studies for this compound are not detailed in the provided search results, the foundational principles of its chemical structure suggest it can interact with a range of biological targets.

Q & A

Q. How can researchers confirm the enantiomeric purity of 2-Amino-4-methylpentan-1-ol in chiral synthesis?

Chiral HPLC coupled with polarimetry is recommended to assess enantiomeric purity. For example, L-(+)-Leucinol (CAS 7533-40-6), a stereoisomer of this compound, is characterized using optical rotation measurements to validate its (S)-configuration .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the presence of the amine (-NH2) and hydroxyl (-OH) groups.
  • IR Spectroscopy : For identifying functional groups (e.g., O-H and N-H stretches).
  • Mass Spectrometry : To verify molecular weight (117.19 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Follow guidelines for amino alcohols: use fume hoods, wear PPE (nitrile gloves, goggles), and adhere to SDS recommendations for spill management. Similar protocols apply to structurally related compounds like 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in peptide synthesis?

The (S)-enantiomer (L-Leucinol) is widely used as a chiral building block in solid-phase peptide synthesis to introduce hydrophobic side chains. Its stereochemistry enhances specificity in enzyme-substrate interactions, as seen in studies of peptide mimetics .

Q. What strategies minimize racemization during the incorporation of this compound into peptide chains?

  • Use low-temperature reactions (<4°C) and coupling agents like HATU with DIPEA to reduce base-catalyzed racemization.
  • Monitor reaction progress via circular dichroism (CD) spectroscopy to track optical activity changes .

Q. How does the branched structure of this compound affect its physicochemical properties?

The 4-methyl group increases hydrophobicity and steric hindrance, reducing solubility in polar solvents and slowing nucleophilic reactions. Comparative studies show branched amino alcohols exhibit lower melting points than linear analogs due to disrupted crystal packing .

Q. What chromatographic methods effectively separate this compound from byproducts?

  • Reverse-phase HPLC : C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent.
  • Chiral Chromatography : Use cellulose-based stationary phases (e.g., Chiralpak® IC) for enantiomer resolution .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations analyze electron density and steric effects to identify reactive sites. For example, the hydroxyl group’s nucleophilicity can be modeled to optimize reaction conditions for esterification or etherification .

Notes

  • Methodological rigor is critical for reproducibility, especially in stereochemical analyses and reaction optimization.

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2-Amino-4-methylpentan-1-ol

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